5-(Bromomethyl)-6-methoxynicotinonitrile
Description
5-(Bromomethyl)-6-methoxynicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with a bromomethyl group (-CH₂Br) at position 5, a methoxy group (-OCH₃) at position 6, and a nitrile (-CN) at position 3. Its molecular formula is C₈H₇BrN₂O, with a molecular weight of 227.05 g/mol.
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-(bromomethyl)-6-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-7(3-9)2-6(4-10)5-11-8/h2,5H,3H2,1H3 |
InChI Key |
BDANACVPJDHWSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C#N)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituent positions, functional groups, and heterocyclic frameworks:
- 6-Bromo-5-methoxynicotinonitrile (): Bromine at position 6 and methoxy at position 5. The absence of a bromomethyl group reduces its utility in alkylation reactions compared to the target compound.
- 5-Bromo-6-methylamino-nicotinonitrile (): Bromine at position 5 and methylamino (-NHCH₃) at position 6. The methylamino group introduces basicity, altering solubility and electronic properties.
- 2-Amino-6-methylnicotinonitrile (): Amino (-NH₂) at position 2 and methyl at position 6.
Physicochemical Properties
Notes:
- Bromomethyl groups enhance molecular weight and steric bulk compared to bromine or methyl substituents.
- Methoxy groups are electron-donating, activating the pyridine ring toward electrophilic substitution at specific positions.
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